molecular formula C20H23NO2 B2737770 2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide CAS No. 1396885-10-1

2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide

Cat. No.: B2737770
CAS No.: 1396885-10-1
M. Wt: 309.409
InChI Key: XYTSMYKAEQOSCN-UHFFFAOYSA-N
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Description

2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide is a synthetic acetamide derivative characterized by a biphenyl-4-yl core linked to an acetamide moiety substituted with a 3-cyclopropyl-3-hydroxypropyl group. Its molecular formula is C23H25NO2 (calculated based on structural analysis), with a molecular weight of 347.45 g/mol. The hydroxyl group may enhance solubility and metabolic stability compared to non-polar analogs, while the cyclopropyl moiety could influence conformational rigidity and receptor binding .

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c22-19(18-10-11-18)12-13-21-20(23)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18-19,22H,10-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTSMYKAEQOSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide is a synthetic organic molecule that has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of biphenyl derivatives, characterized by its unique structural features that contribute to its biological activity. The molecular formula is C19H22N2O2C_{19}H_{22}N_2O_2, with a specific focus on the biphenyl moiety and the cyclopropyl group that may influence its interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Receptor Modulation : Preliminary studies suggest that it may act as an antagonist or modulator at specific receptor sites, particularly in the central nervous system (CNS).
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions such as cancer and metabolic disorders.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, a study reported an IC50 value of approximately 22.6 µM against a specific cancer cell line, indicating moderate potency compared to established chemotherapeutics .

Case Studies

  • Case Study on Cancer Cell Lines : A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in significant apoptosis, as indicated by increased caspase activity and PARP cleavage .
  • Neuroprotective Effects : Another investigation highlighted neuroprotective properties in models of neurodegeneration, suggesting that the compound may mitigate oxidative stress-induced neuronal death .

Data Tables

Study TypeTarget Cells/OrganismIC50/EffectReference
In VitroBreast Cancer Cell Lines22.6 µM (proliferation)
In VivoMouse Tumor ModelsReduced tumor growth
NeuroprotectionNeuronal Cell LinesIncreased survival rates

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
One of the most promising applications of this compound lies in its anticancer properties. Research has indicated that compounds with similar structures can inhibit specific kinases involved in cancer progression. For instance, polo-like kinase 1 (Plk1), a critical regulator of cell division and a target for cancer therapy, has been explored extensively. Compounds targeting Plk1 have shown efficacy in preclinical studies, and derivatives of biphenyl structures are being investigated for their ability to inhibit Plk1's activity, potentially leading to new cancer treatments .

Neuropharmacological Effects
Another area of interest is the compound's potential effects on the central nervous system. The structure suggests it may interact with GABA receptors, similar to other biphenyl derivatives that act as positive allosteric modulators. This could position it as a candidate for treating neurological disorders such as anxiety and epilepsy .

Biochemical Research

Protein Interaction Studies
The compound can serve as a valuable tool in studying protein-protein interactions (PPIs). Its design allows it to be used in assays that investigate the binding affinities between proteins and their inhibitors. This is crucial for understanding the mechanisms of diseases at the molecular level and developing targeted therapies .

Structure-Activity Relationship (SAR) Studies
The unique structure of 2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide makes it an ideal candidate for SAR studies. By modifying different parts of the molecule, researchers can identify which structural features contribute most significantly to its biological activity. This information is vital for optimizing drug candidates during the drug development process .

Drug Development

Lead Compound Identification
In drug discovery, identifying lead compounds is a critical step. The biphenyl structure has been associated with various pharmacological activities, making it a suitable scaffold for developing new drugs. The compound's ability to modulate specific biological targets can facilitate the identification of effective lead compounds that can be further developed into therapeutic agents .

Formulation Development
The physicochemical properties of this compound will also influence its formulation into drug products. Understanding solubility, stability, and bioavailability is essential for developing effective delivery systems that enhance therapeutic efficacy while minimizing side effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide with structurally or functionally related acetamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Therapeutic Indication Key Structural Differences
This compound (Target) C23H25NO2 347.45 Biphenyl, cyclopropane, hydroxyl, acetamide Not specified Reference compound for comparison.
Goxalapladib () C40H39F5N4O3 718.80 1,8-naphthyridine, trifluoromethyl biphenyl, difluorophenyl, methoxyethyl piperidine Atherosclerosis Larger structure with fluorinated aromatic systems and a heterocyclic core; higher molecular weight .
2-[1,1'-biphenyl]-4-yl-N-(3-phenylpropyl)acetamide () C23H23NO 329.43 Biphenyl, phenylpropyl, acetamide Not specified Lacks cyclopropane and hydroxyl groups; increased hydrophobicity .
H4: 2-([1,1'-biphenyl]-4-yl)-N-(2-(butylamino)-1-(4-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl)-2-oxoethyl)-N-(3-(pyrrolidin-1-yl)propyl)acetamide () Not provided ~650 (estimated) Biphenyl, pyrrolidinylpropyl, cyclohexenyl, butylamino Not specified Complex substituents with a cyclohexenyl-pyrrolidine system; likely lower solubility .

Key Comparative Insights:

Structural Complexity and Molecular Weight: The target compound is simpler than Goxalapladib (), which features a 1,8-naphthyridine core and multiple fluorinated groups. Goxalapladib’s higher molecular weight (718.80 vs. 347.45) and fluorine content may enhance lipophilicity and target affinity but reduce oral bioavailability .

Functional Group Impact :

  • The cyclopropyl-hydroxypropyl group in the target compound provides a unique combination of ring strain (cyclopropane) and hydrogen-bonding capacity (hydroxyl), which may improve metabolic stability relative to ’s phenylpropyl analog. The latter’s purely aromatic substituent likely increases membrane permeability but reduces solubility .
  • Goxalapladib’s trifluoromethyl group enhances electron-withdrawing effects and metabolic resistance, whereas the target compound’s hydroxyl group offers a polar interaction site absent in Goxalapladib .

Therapeutic Potential: While Goxalapladib is explicitly indicated for atherosclerosis, the target compound’s lack of a heterocyclic core (e.g., 1,8-naphthyridine) may limit its applicability in similar pathways. However, its hydroxyl group could make it a candidate for inflammatory or CNS disorders requiring blood-brain barrier penetration.

Solubility and Bioavailability :

  • The hydroxyl group in the target compound likely improves aqueous solubility compared to ’s phenylpropyl derivative. However, H4 () may face solubility challenges due to its bulky cyclohexenyl and pyrrolidinyl groups .

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